Benzotriazole, diethanolamine salt
Description
Contextualization of Benzotriazole (B28993) Derivatives in Industrial and Materials Chemistry
Benzotriazole (BTA) and its derivatives are a cornerstone of industrial and materials chemistry, valued for their versatile chemical properties. gsconlinepress.com Historically, the most significant application of BTA has been as a corrosion inhibitor, a role in which it excels at protecting metal surfaces from degradation. gsconlinepress.comjocpr.com This is particularly true for copper and its alloys, where BTA forms a robust, passivating protective layer on the metal surface. irowater.comsd-greentech.com This chemisorbed film, often just a few molecules thick, effectively isolates the metal from corrosive elements in the environment.
The utility of benzotriazole derivatives extends across numerous sectors:
Water Treatment: They are formulated into cooling water systems and antifreeze solutions to prevent the corrosion of metallic components. gsconlinepress.comjocpr.com
Automotive and Aviation: BTA is a key additive in aircraft de-icing fluids and automotive coolants.
Metalworking: It is incorporated into metalworking fluids and lubricants to protect tools and workpieces. gsconlinepress.com
Materials Preservation: BTA is used as an anti-tarnish agent for copper, brass, and bronze in various applications, including art conservation and the protection of electronic components. jocpr.com
Plastics and Polymers: Certain benzotriazole derivatives function as UV stabilizers in plastics and other polymers to prevent photodegradation. iisj.in
The fundamental mechanism of corrosion inhibition involves the lone pair electrons on the nitrogen atoms of the triazole ring, which coordinate with metal ions on the surface, forming a stable complex. irowater.com This creates a barrier that inhibits both anodic and cathodic corrosion reactions. irowater.com The planar structure of the benzotriazole molecule allows for dense packing on the metal surface, contributing to the effectiveness of the protective film.
| Compound | Chemical Formula | Primary Industrial Function |
| Benzotriazole | C₆H₅N₃ | Corrosion Inhibitor, Photographic Antifogging Agent. jocpr.comiisj.in |
| Tolyltriazole | C₇H₇N₃ | Corrosion Inhibitor (especially for yellow metals). google.com |
Rationale for Investigating Diethanolamine (B148213) Salt Formulations in Specific Applications
While benzotriazole is an effective corrosion inhibitor, its low solubility in water can limit its direct application in aqueous systems. To overcome this, BTA is often converted into a more soluble salt form. The formation of Benzotriazole, diethanolamine salt is a prime example of this strategy, driven by several key advantages. google.com
The primary rationale is the significant enhancement of hydrophilicity. google.com Diethanolamine (DEA) is a polyfunctional molecule, featuring both a secondary amine group and two hydroxyl groups, which makes it highly soluble in water. wikipedia.org Reacting BTA (a weak acid) with DEA (a weak base) creates a salt that readily dissolves in water, making it far easier to formulate into water-based industrial products like coolants, metalworking fluids, and cleaners. google.comwikipedia.orgnih.gov
Furthermore, diethanolamine itself is not merely a solubilizing agent; it contributes its own useful properties to the formulation. DEA is independently used as a corrosion inhibitor, a surfactant, and an emulsifying agent. wikipedia.orgsilverfernchemical.com This creates the potential for synergistic effects where the combined salt is more effective than the sum of its parts. For instance, in a metalworking fluid, the DEA component can help emulsify oils and act as a lubricant and wetting agent, while the benzotriazole component provides superior protection for copper and yellow metal parts. nih.gov
A Chinese patent highlights research into reacting benzotriazole, diethanolamine, and formaldehyde (B43269) to create a derivative with excellent hydrophilicity that can be used directly without conversion, simplifying its application in industrial production. google.com This points to a research trajectory focused on creating multifunctional additives where the salt formulation provides enhanced performance and ease of use.
| Component | Key Property Contribution | Resulting Advantage for the Salt |
| Benzotriazole | Corrosion Inhibition (especially for copper). irowater.com | Provides primary metal protection functionality. |
| Diethanolamine | High Water Solubility, Surfactant Properties, Corrosion Inhibition. wikipedia.orgsilverfernchemical.com | Enhances solubility in aqueous systems, adds emulsifying and supplementary inhibition properties. |
Overview of Current Research Trajectories and Scholarly Significance
Current research involving benzotriazole and its derivatives, including its diethanolamine salt, is proceeding along several key trajectories. The overarching goal is the development of more efficient, cost-effective, and environmentally benign chemical solutions for industrial challenges.
One major area of investigation is the synthesis of novel benzotriazole derivatives with enhanced properties. Researchers are exploring modifications to the core benzotriazole structure to improve its performance as a corrosion inhibitor under increasingly harsh conditions, such as high temperatures and aggressive chemical environments. gsconlinepress.com The synthesis of the benzotriazole-diethanolamine-formaldehyde adduct is an example of creating a derivative with superior application properties like improved water solubility. google.com
Another significant research focus is on synergistic inhibitor formulations. Studies examine how benzotriazole and its salts interact with other chemical agents, such as other organic inhibitors, phosphates, and polymers, to achieve a level of corrosion protection that is greater than what could be achieved by any single component. irowater.com Understanding these synergistic mechanisms at a molecular level is crucial for designing next-generation, high-performance inhibitor packages. irowater.com
Beyond corrosion, the broader field of benzotriazole chemistry continues to be a fertile ground for discovery, with significant scholarly interest in its applications in medicinal chemistry, including the development of new antimicrobial and anticancer agents. gsconlinepress.comresearchgate.netresearchgate.net While distinct from its industrial use, this extensive body of research underscores the chemical versatility and importance of the benzotriazole scaffold, which in turn can inspire new approaches in materials science. iisj.in For example, understanding how benzotriazole derivatives interact with biological targets like proteins can provide insights into their surface-active properties on metals. ijpsjournal.com The compound has also been noted for its utility in photoresist cleaning formulations within the semiconductor industry, indicating its expansion into high-technology manufacturing processes. google.com
Structure
2D Structure
Properties
CAS No. |
57540-22-4 |
|---|---|
Molecular Formula |
C10H16N4O2 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2H-benzotriazole;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C6H5N3.C4H11NO2/c1-2-4-6-5(3-1)7-9-8-6;6-3-1-5-2-4-7/h1-4H,(H,7,8,9);5-7H,1-4H2 |
InChI Key |
ICMXLULYJOYALF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNN=C2C=C1.C(CO)NCCO |
Origin of Product |
United States |
Advanced Spectroscopic and Physico Chemical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For Benzotriazole (B28993), diethanolamine (B148213) salt, both ¹H and ¹³C NMR would be employed to confirm the ionic association between the two components and to detail the chemical environment of each atom.
In the ¹H NMR spectrum, the formation of the salt would be evidenced by changes in the chemical shifts of the protons on both the benzotriazole and diethanolamine moieties compared to their free forms. The acidic N-H proton of the benzotriazole ring, typically observed as a broad signal at high chemical shifts (around 14-16 ppm in CDCl₃), would likely disappear or shift significantly upon deprotonation and salt formation. The aromatic protons of the benzotriazole ring, which appear in the range of 7.3-8.0 ppm, would experience slight shifts due to the change in the electronic environment. For the diethanolamine component, the protons of the two ethanol (B145695) arms (typically seen as triplets around 2.7 and 3.6 ppm for the N-CH₂ and O-CH₂ groups, respectively, in D₂O) would also exhibit shifts upon protonation of the nitrogen atom. chemicalbook.comhmdb.ca
The ¹³C NMR spectrum would provide complementary information. The carbon signals of the benzotriazole ring would be affected by the delocalization of the negative charge after deprotonation. Similarly, the carbon signals of the diethanolamine moiety would shift upon the formation of the ammonium (B1175870) cation.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Benzotriazole, Diethanolamine Salt
| Proton | Benzotriazole (free) | Diethanolamine (free) | This compound (Predicted) |
|---|---|---|---|
| Aromatic CH | ~7.3-8.0 ppm | - | Shifts expected due to charge delocalization |
| Triazole NH | ~14-16 ppm | - | Signal disappears or broadens significantly |
| -CH₂-N | - | ~2.7 ppm | Downfield shift due to protonation |
| -CH₂-O | - | ~3.6 ppm | Slight shift |
| NH (amine) | - | Variable | Shift and broadening upon protonation |
| OH | - | Variable | Shift and exchange with solvent |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Exact Mass and Fragmentation Analysis
Mass spectrometry is indispensable for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound, electrospray ionization (ESI) would be the most suitable technique, as it is a soft ionization method ideal for analyzing ionic compounds.
In positive ion mode, the spectrum would be expected to show a peak corresponding to the protonated diethanolamine cation [HN(CH₂CH₂OH)₂ + H]⁺. In negative ion mode, a peak for the benzotriazolide anion [C₆H₄N₃]⁻ would be observed. High-resolution mass spectrometry (HR-MS) would allow for the determination of the exact mass of these ions, confirming their elemental composition with high accuracy. massbank.euresearchgate.net
Fragmentation analysis (MS/MS) of the diethanolamine cation would likely involve the loss of water molecules and cleavage of the C-C and C-N bonds. The benzotriazolide anion is relatively stable, but under higher energy conditions, it could fragment through the loss of N₂ to yield a cyclopentadienyl-like anion.
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination
X-ray Diffraction (XRD) is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal XRD analysis of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the diethanolammonium cation and the benzotriazolide anion. This would definitively confirm the ionic nature of the compound and reveal how the ions are packed in the crystal lattice. mdpi.com
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Interaction Studies
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify functional groups and study molecular vibrations. The spectra of this compound would show characteristic bands from both constituent molecules, with shifts indicating their interaction.
In the FTIR spectrum of benzotriazole, key absorptions include N-H stretching (around 3345 cm⁻¹), C-H stretching of the aromatic ring, and various ring vibrations. researchgate.net For diethanolamine, characteristic peaks include O-H stretching, N-H stretching, and C-N and C-O stretching.
Upon salt formation, the most significant change would be the disappearance or significant broadening of the benzotriazole N-H stretching band and the appearance of new bands corresponding to the N⁺-H stretching vibrations in the diethanolammonium cation, typically in the 2400-2800 cm⁻¹ region. The bending vibrations of the amine group would also be altered. These changes provide clear evidence of the acid-base reaction between the two components. researchgate.netnih.gov
Table 2: Key FTIR Vibrational Bands (cm⁻¹) for Analysis
| Vibrational Mode | Benzotriazole | Diethanolamine | This compound (Predicted) |
|---|---|---|---|
| O-H Stretch | - | ~3400 (broad) | Present, may be sharpened or shifted |
| N-H Stretch (Triazole) | ~3345 | - | Disappears or broadens significantly |
| N⁺-H Stretch (Ammonium) | - | - | Appears (~2400-2800) |
| Aromatic C-H Stretch | ~3100-3000 | - | Present |
| Aliphatic C-H Stretch | - | ~2950-2850 | Present |
| C=C Ring Stretch | ~1600-1450 | - | Present, may show slight shifts |
| N-H Bend (Amine) | - | ~1600 | Shifts upon protonation |
| C-N Stretch | - | ~1100 | Shifts upon protonation |
Thermal Analysis (TGA, DSC) in the Context of Material Stability and Decomposition Pathways
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of materials.
A TGA analysis of this compound would reveal its decomposition temperature. Typically, salts of this nature will decompose at temperatures intermediate between the boiling points of the individual components. The TGA curve would show a mass loss corresponding to the volatilization or decomposition of the diethanolamine and benzotriazole moieties. Benzotriazole itself is known to decompose exothermically at temperatures between 306 and 410 °C. researchgate.net
DSC analysis would identify melting points, boiling points, and other phase transitions. For the salt, one might expect to see an endothermic peak corresponding to its melting point. The DSC thermogram for benzotriazole shows a sharp endothermic peak at its melting point (around 100°C) followed by exothermic decomposition at higher temperatures. massbank.euresearchgate.net The thermal profile of the salt would be critical for understanding its stability under various application conditions.
Electron Microscopy (SEM, TEM) for Morphological and Surface Characterization in Applied Systems
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and microstructure of materials at the micro- and nanoscale. In the context of this compound's application as a corrosion inhibitor, SEM would be invaluable for examining the surface of a metal treated with the salt. It could reveal the formation of a protective film on the metal surface and show how this film alters the surface morphology, for instance, by smoothing it or covering corrosion pits. researchgate.net
TEM could be used to study the cross-section of such a protective film, providing information about its thickness and internal structure. If the salt were used to create nanoparticles or encapsulated systems for controlled release, TEM would be essential for characterizing the size, shape, and structure of these nanoscale materials.
X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive X-ray Spectroscopy (EDS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a material's surface. When this compound is used as a corrosion inhibitor, XPS can be used to analyze the protective film formed on the metal.
The XPS spectrum would show peaks for carbon, nitrogen, oxygen, and the metal substrate. High-resolution scans of the N 1s region would be particularly informative, allowing for the differentiation between the nitrogen atoms in the benzotriazole ring and the ammonium nitrogen of the diethanolamine. The binding energies of the metal's photoelectrons would also indicate its oxidation state, revealing whether it is in a metallic or oxidized state under the protective film. researchgate.netresearchgate.net
Energy Dispersive X-ray Spectroscopy (EDS), often coupled with SEM, provides elemental analysis of a sample. It can be used to map the distribution of elements on a surface, confirming the presence and uniform distribution of nitrogen (from both benzotriazole and diethanolamine) on a metal surface treated with the salt.
Mechanistic Investigations of Functional Performance and Interactions
Elucidation of Corrosion Inhibition Mechanisms on Diverse Metallic Substrates
Benzotriazole (B28993) (BTA), delivered via its diethanolamine (B148213) salt, is a well-documented and highly effective corrosion inhibitor for a variety of metals, most notably copper and its alloys, but also for steel, zinc, and aluminum. cn-lubricantadditive.commdpi.comresearchgate.net Its primary mechanism involves the formation of a durable, thin protective film on the metal surface that acts as a barrier to corrosive agents. mdpi.comjmatman.org This film is not merely a physically adsorbed layer but is the result of chemical bonding and complex formation with the metal substrate.
The initial step in the corrosion inhibition process is the adsorption of the BTA molecules onto the metal surface. This process is often described using adsorption isotherm models, which relate the concentration of the inhibitor in the solution to the extent of surface coverage on the metal. Studies on BTA and its derivatives frequently show that their adsorption behavior fits the Langmuir adsorption isotherm. researchgate.netbanglajol.inforesearchgate.net
The Langmuir model assumes the formation of a monolayer of inhibitor molecules on the metal surface, where there are a fixed number of adsorption sites and no interaction between the adsorbed molecules. researchgate.net The fit to this model suggests a strong, specific interaction, indicative of chemisorption, where BTA molecules displace water molecules and bond directly to the metal surface. researchgate.netresearchgate.net This chemisorption involves the sharing of lone pair electrons from the nitrogen atoms in the triazole ring with the vacant orbitals of the metal atoms, forming a stable, coordinated layer. icrc.ac.irsemanticscholar.org
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the properties of the inhibitor film and the metal/solution interface. By applying a small amplitude AC signal over a range of frequencies, EIS can distinguish between the resistance of the solution, the resistance of the protective film (polarization resistance, Rp), and the capacitance of the electrical double layer (Cdl).
In the presence of BTA, EIS studies consistently show a significant increase in the polarization resistance (Rp) and a decrease in the double-layer capacitance (Cdl). researchgate.netacs.org The increased Rp value indicates enhanced corrosion resistance, as the protective film impedes the flow of charge associated with corrosion reactions. The decrease in Cdl is attributed to the adsorption of BTA molecules, which displaces water molecules and increases the thickness of the dielectric layer at the interface. acs.org Recent studies using Dynamic Electrochemical Impedance Spectroscopy (DEIS) have allowed for real-time monitoring, showing that BTA addition leads to a continuous increase in impedance over time as the protective layer forms and stabilizes on the copper surface. jmatman.orgjmatman.org
Table 1: Typical EIS Parameters for Copper in a Corrosive Medium With and Without Benzotriazole (BTA) Note: Values are illustrative and can vary based on specific conditions like corrosive medium, temperature, and BTA concentration.
| Condition | Solution Resistance (Rs, Ω·cm²) | Polarization Resistance (Rp, kΩ·cm²) | Double Layer Capacitance (Cdl, µF·cm⁻²) | Inhibition Efficiency (%) |
|---|---|---|---|---|
| Blank (No Inhibitor) | 20 | 1.5 | 150 | N/A |
| With BTA | 20 | 85 | 25 | ~98% |
Potentiodynamic polarization studies are essential for determining the kinetics of corrosion reactions and understanding how an inhibitor affects them. These studies measure the current response as the electrode potential is scanned away from the corrosion potential (Ecorr).
For benzotriazole, polarization curves typically show a significant reduction in both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) current densities. researchgate.netbanglajol.info This indicates that BTA acts as a mixed-type inhibitor, suppressing both reactions, though often with a more pronounced effect on the anodic process. researchgate.netacs.org The addition of BTA causes the corrosion potential (Ecorr) to shift, and the corrosion current density (icorr), which is a direct measure of the corrosion rate, decreases by orders of magnitude. acs.org This confirms the formation of a protective barrier that interferes with the electrochemical reactions driving corrosion.
Table 2: Illustrative Potentiodynamic Polarization Data for Mild Steel in Acidic Solution Note: Values are representative and depend on the specific acid, concentration, and temperature.
| Condition | Corrosion Potential (Ecorr, mV vs. SCE) | Corrosion Current Density (icorr, µA/cm²) | Anodic Tafel Slope (βa, mV/dec) | Cathodic Tafel Slope (βc, mV/dec) |
|---|---|---|---|---|
| Blank (1M HCl) | -475 | 1200 | 75 | -110 |
| With BTA (5 mM) | -450 | 50 | 65 | -95 |
The effectiveness of BTA stems from the formation of a stable, insoluble, and strongly adherent passivating film. nih.gov Surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) have been instrumental in characterizing these films. On copper surfaces, the film is identified as a polymeric complex, often denoted as [Cu(I)BTA]n. acs.orgresearchgate.netresearchgate.net This film forms when BTA molecules chemisorb onto the copper surface, with the triazole ring bonding to cuprous (Cu⁺) ions that are present at the metal-oxide interface. cn-lubricantadditive.comresearchgate.net
On iron and steel, BTA also forms a protective film, though the mechanism is slightly different. XPS studies have shown the formation of a polymer-like iron-azole film, approximately 2 nm thick, which involves donor-acceptor bonds between iron atoms and the nitrogen atoms of the BTA molecule. mdpi.comsemanticscholar.org This thin, dense layer acts as a physical barrier, inhibiting both uniform and localized corrosion, such as pitting caused by chloride ions. mdpi.com On zinc-containing alloys like brass, the film contains both copper and zinc complexes with BTA. researchgate.netresearchgate.net
Understanding Complexation Behavior with Transition Metal Ions
The core of benzotriazole's inhibitory action is its ability to act as a ligand, forming stable coordination complexes with transition metal ions. asianpubs.orgresearchgate.net The BTA molecule, with its three nitrogen atoms, can coordinate with metal ions like Cu(I), Cu(II), Zn(II), Co(II), and Ni(II), leading to the formation of insoluble surface films. mdpi.comasianpubs.org
The most studied of these is the Cu(I)-BTA complex. researchgate.net In this structure, a deprotonated BTA anion bridges two Cu(I) ions, using N1 and N3 of the triazole ring, creating a polymeric chain that is highly insoluble and covers the surface. cn-lubricantadditive.com This complexation effectively sequesters metal ions at the surface, preventing them from dissolving into the bulk solution. Studies have shown that benzotriazole derivatives can form strong bonds with various transition metals, a property that is fundamental to their use as industrial corrosion inhibitors. researchgate.net The geometry and stability of these complexes, such as the tetrahedral or octahedral structures formed with Zinc(II), depend on the specific metal and environmental conditions. mdpi.com
Mechanisms of Interaction within Multi-Component Chemical Systems
In practical applications, such as in coolants, lubricants, or metalworking fluids, Benzotriazole, diethanolamine salt does not act in isolation. cnlubricantadditive.com It is part of a complex formulation containing other additives like scale inhibitors, biocides, and other corrosion inhibitors. The interactions within these systems can be synergistic or antagonistic.
Synergism: The performance of BTA can be enhanced by other compounds. For example, when used in combination with other heterocyclic inhibitors like imidazoles, the stability of the protective film on copper can be increased. irowater.com Studies have also shown a powerful synergistic effect between BTA and copper ions for protecting iron; the co-presence of both leads to the formation of a [Cu(I)BTA]n film on the iron surface, offering significantly more protection than either component alone. acs.orgacs.org
Competition: In multi-metal systems, such as those containing both steel and copper, BTA preferentially protects copper. This can sometimes influence the corrosion of other metals. Furthermore, other surface-active molecules in a formulation can compete with BTA for adsorption sites on the metal surface, potentially reducing its effectiveness if not formulated correctly. icrc.ac.ir
Interaction with Lubricants: In lubricating oils, BTA is used to prevent the corrosion of copper and its alloys and to stop copper ions from catalytically degrading the oil. cn-lubricantadditive.comresearchgate.net It functions by forming a chemisorbed protective film on the metal surface that prevents the corrosive components of the lubricant (e.g., from degradation or additives) from reaching the metal. semanticscholar.orgmdpi.com
Understanding these interactions is critical for designing stable and effective industrial formulations.
Synergistic Effects with Co-Inhibitors and Additives
The functional performance of this compound as a corrosion inhibitor can be significantly enhanced through synergistic interactions with various co-inhibitors and additives. This synergy often results in a level of corrosion protection that is greater than the sum of the individual effects of each component. The mechanisms behind these interactions are multifaceted, involving the co-adsorption of inhibitor molecules, the formation of more resilient and stable protective films, and the simultaneous targeting of different electrochemical processes occurring during corrosion.
Research into the synergistic effects of benzotriazole (BTA), the core active component of the diethanolamine salt, with other compounds provides a strong basis for understanding the potential enhancements for this compound. The diethanolamine component, in addition to improving solubility, can itself contribute to the protective layer and influence the synergistic outcomes.
One notable area of investigation is the combination of benzotriazole derivatives with other heterocyclic compounds and inorganic inhibitors. For instance, studies on the synergistic effect of ethanolamine (B43304) and benzotriazole have shown effective corrosion inhibition for copper in deionized water. researchgate.net The combined formulation was found to form a more robust protective film on the metal surface. researchgate.net This suggests that the diethanolamine in "this compound" may play a similar cooperative role.
Furthermore, the interaction of benzotriazole with inorganic compounds like phosphates has been shown to yield significant synergistic protection. In a study on zinc corrosion, a mixture of benzotriazole and sodium phosphate (B84403) demonstrated a corrosion inhibition efficiency of over 93%. ijraset.com The proposed mechanism involves the formation of a thin layer of zinc phosphate, which is then stabilized by the adsorption and incorporation of benzotriazole. ijraset.com This principle can be extended to the application of this compound in multi-component inhibitor packages.
The synergistic effects are not limited to inorganic compounds. Organic molecules, including surfactants, can also enhance the performance of benzotriazole-based inhibitors. Research has demonstrated that the combination of benzotriazole with certain surfactants leads to a significant decrease in the corrosion rate of copper alloys in acidic environments. electrochemsci.org The surfactant molecules can facilitate the transport and adsorption of the benzotriazole onto the metal surface, leading to a more densely packed and effective inhibitor film. electrochemsci.org
The following tables present research findings that illustrate the synergistic effects of benzotriazole with various co-inhibitors. While this data does not exclusively use the diethanolamine salt, it provides a strong indication of the synergistic potential of the compound.
Table 1: Synergistic Inhibition of Zinc Corrosion with Sodium Phosphate
| Inhibitor System | Concentration | Corrosion Inhibition Efficiency (%) |
| Benzotriazole (BTA) | 0.1 g/L | ~ 85% |
| Sodium Phosphate (Na₃PO₄) | 1 g/L | ~ 88% |
| BTA + Na₃PO₄ | 0.1 g/L + 1 g/L | > 93% |
This table is based on data from a study on the synergistic inhibition of zinc corrosion, highlighting the enhanced efficiency when benzotriazole is combined with sodium phosphate. ijraset.com
Table 2: Synergistic Effect of Benzotriazole with Surfactants on Copper Corrosion
| Inhibitor System | Corrosive Medium | Corrosion Rate (mpy) |
| Blank (No Inhibitor) | 1.5 M H₂SO₄ | > 50 |
| Benzotriazole (0.75 ppm) | 1.5 M H₂SO₄ | ~ 15 |
| Triton X-100 (PMC) | 1.5 M H₂SO₄ | ~ 20 |
| Benzotriazole (0.75 ppm) + Triton X-100 (PMC) | 1.5 M H₂SO₄ | 5.41 |
| CTAB (PMC) | 1.5 M H₂SO₄ | ~ 25 |
| Benzotriazole (0.75 ppm) + CTAB (PMC) | 1.5 M H₂SO₄ | 5.44 |
This table illustrates the significant reduction in corrosion rate when benzotriazole is used in conjunction with surfactants like Triton X-100 and CTAB in an acidic medium. The post-micellar concentration (PMC) of the surfactants was found to be most effective. electrochemsci.org
A patent describing a corrosion inhibitor synthesized from benzotriazole, diethanolamine, and formaldehyde (B43269) further underscores the inherent synergistic potential within molecules derived from these components. google.com The resulting benzotriazole derivative is noted for its excellent hydrophilicity and corrosion-retarding performance, particularly for copper. google.com This suggests that the combination of the benzotriazole ring and the diethanolamine structure within a single compound or formulation can lead to a highly effective and versatile corrosion inhibitor.
Applications in Materials Science and Industrial Processes
Corrosion Inhibition in Aqueous and Non-Aqueous Industrial Media
The primary application of the benzotriazole (B28993) functional group is the inhibition of corrosion, a process that involves the formation of a protective, passive film on the surface of metals. The diethanolamine (B148213) salt form of benzotriazole improves its utility in various industrial fluids by increasing its solubility and ensuring its availability to interact with metal surfaces.
Benzotriazole is a premier corrosion inhibitor for copper and its alloys. The mechanism of protection involves the chemisorption of the benzotriazole molecule onto the copper surface. The nitrogen atoms in the triazole ring form coordinate bonds with copper ions, resulting in the formation of a stable, polymeric complex (Cu-BTA). This complex creates a thin, durable, and hydrophobic barrier film on the metal surface, effectively isolating it from the corrosive environment. copper.orgnih.gov This protective layer, often only a few nanometers thick, inhibits both anodic and cathodic corrosion reactions. mdpi.comirowater.com
The diethanolamine salt of benzotriazole is particularly useful in aqueous systems where the enhanced solubility ensures a uniform and sufficient concentration of the inhibitor is available to form the protective film. Research has demonstrated high inhibition efficiencies for benzotriazole on copper surfaces in various corrosive media.
Table 1: Corrosion Inhibition Efficiency of Benzotriazole on Copper
This table presents research findings on the performance of benzotriazole (BTAH) and its derivatives in protecting copper and its alloys against corrosion under different conditions.
| Inhibitor System | Corrosive Medium | Metal | Inhibition Efficiency (%) | Research Finding |
| Benzotriazole (BTAH) | 3.5 wt.% NaCl | Copper | 98.04% | Electrochemical tests show the formation of a passive layer that resists copper corrosion. imim.pl |
| BTAH and 2-mercaptobenzothiazole (B37678) (MBT) | 3.5% NaCl | Electroplated Copper Coating | 90.7% | A composite passivation film significantly improves corrosion resistance, far better than using BTAH alone. nih.govrsc.org |
| Titania-alumina coating with 3.6% Benzotriazole | Not Specified | Al 2024 (Copper Alloy) | 76% | The release of Benzotriazole from the coating blocks active sites and produces a barrier layer. researchgate.net |
While renowned for its effectiveness on copper, benzotriazole and its salts also provide corrosion protection for steel and aluminum. For steel, the inhibition mechanism involves the formation of a thin, polymer-like iron-azole film on the surface. mdpi.com This layer acts as a barrier to corrosive species and can improve the adhesion of subsequent protective coatings. mdpi.com
In multi-metal systems, particularly those containing copper components, benzotriazole plays a crucial role in protecting steel and aluminum from galvanic corrosion. It achieves this by chelating dissolved copper ions in the solution, preventing them from plating onto more active metals like aluminum or steel and creating localized corrosion cells. copper.org The use of benzotriazole has been shown to significantly reduce the corrosion of gray cast iron and steel in various buffered solutions. copper.org
Recirculating cooling water systems, which often contain copper, steel, and aluminum components, are susceptible to corrosion. Benzotriazole and its salts are widely used as part of comprehensive water treatment programs for these systems. irowater.com The compound protects copper and copper alloy components, such as heat exchangers, from corrosion, which prevents equipment failure and maintains thermal efficiency. researchgate.net
By preventing the dissolution of copper, it also mitigates the pitting corrosion of steel and aluminum components that can be induced by dissolved copper ions. irowater.com Benzotriazole-based inhibitors are compatible with other common water treatment chemicals, including scale inhibitors and biocides, making them an integral part of maintaining the integrity and efficiency of cooling circuits. irowater.com
Benzotriazole amine salts are formulated into lubricants, greases, and metalworking fluids to provide multi-metal corrosion protection and enhance antioxidant properties. lubricatin.com In these applications, the inhibitor passivates metal surfaces, preventing degradation of both the machinery and the fluid itself caused by the catalytic effects of metal ions. lubricatin.com
Patents describe lubricants containing amine salts of benzotriazole derivatives as effective corrosion-inhibiting, anti-wear, and anti-rust agents. google.com The diethanolamine salt, with its improved solubility in oil and water-based formulations, is well-suited for these applications, protecting non-ferrous metals and exhibiting synergistic effects when combined with other additives. lubricatin.com
Integration into Protective Coatings and Surface Treatments
Benzotriazole and its derivatives are incorporated into protective coatings to provide "active" corrosion resistance. When integrated into a coating matrix, such as an acrylic or epoxy resin, the inhibitor can migrate to the metal-coating interface to inhibit corrosion if the coating is scratched or damaged.
A notable example is its use in 'Incralac', a transparent lacquer developed to protect architectural copper and its alloys. Benzotriazole is a key additive in this formulation, preserving the natural color of the metal for extended periods. copper.org Research on sol-gel coatings has also shown that incorporating benzotriazole significantly enhances the corrosion protection of aluminum alloys. For instance, a titania-alumina coating containing 3.6% benzotriazole achieved a protection efficiency of 76%. researchgate.net Pre-treatment of steel surfaces with a benzotriazole solution has been found to improve the adhesion of polymeric coatings and reduce under-film corrosion. mdpi.com The diethanolamine salt form can aid in achieving a more uniform dispersion of the inhibitor within the coating formulation.
Table 2: Performance of Benzotriazole in Protective Coatings
This table summarizes the effectiveness of incorporating benzotriazole into different types of protective coatings on various metal substrates.
| Coating Type | Substrate | Key Finding | Inhibition Efficiency (%) |
| Water-borne Polyurethane with grafted Benzotriazole (WPU-g-BTA-C) | Not Specified | The coating exhibited a very low corrosion current and excellent inhibition after 30 minutes of exposure in 3.5 wt% NaCl. mdpi.com | 99.97% |
| Titania-alumina composite coating with 3.6% Benzotriazole | Al 2024 Alloy | The inhibitor is released from the coating to block active corrosion sites, demonstrating self-healing behavior. researchgate.net | 76% |
| Composite passivation film with Benzotriazole and MBT | Electroplated Copper | The composite film significantly improves corrosion resistance compared to treatment with BTA alone. rsc.org | 90.7% |
| Polymeric Coating on pre-treated steel | Carbon Steel | Pre-treatment with BTA improves coating adhesion and reduces the rate of under-film corrosion. mdpi.com | Not Quantified |
Role as a Stabilizer in Polymer and Composite Materials
Beyond corrosion inhibition, benzotriazole derivatives are utilized as stabilizers in polymers and plastics. gsconlinepress.comresearchgate.net Certain derivatives of benzotriazole function as ultraviolet (UV) absorbers. mdpi.com When incorporated into a polymer matrix, these compounds absorb harmful UV radiation and dissipate it as thermal energy, thereby preventing the photodegradation of the polymer. This action helps to preserve the mechanical properties, appearance, and lifespan of plastic materials exposed to sunlight. mdpi.com
The first patents for the use of benzotriazoles as polymer stabilizers were issued in the early 1960s. mdpi.com They are effective in a wide range of polymers, including polyurethanes and acrylics, and are used in applications such as automotive coatings and other durable plastic goods. researchgate.netmdpi.com The molecular structure of benzotriazole is also used as a building block in the synthesis of novel conjugated polymers for applications in organic electronics, such as polymer solar cells. nih.govrsc.org
Application in Conservation Science of Metallic Artifacts
The preservation of metallic historical and cultural artifacts is a critical endeavor in conservation science. These objects are susceptible to various forms of corrosion that can lead to irreversible damage. Benzotriazole (BTA) and its derivatives have long been recognized as effective corrosion inhibitors, particularly for copper and its alloys, which are common materials in historical artifacts. The use of benzotriazole, diethanolamine salt in this context is predicated on the foundational principles of BTA's protective mechanism, potentially enhanced by the presence of diethanolamine.
Benzotriazole is known to form a protective, chemisorbed film on the surface of copper and its alloys. This film, often a complex of copper and BTA, acts as a physical barrier, isolating the metal from the corrosive environment. Research has shown that BTA is effective in various corrosive media, including those containing chlorides and sulfates, which are often responsible for the degradation of archaeological metals. While specific research focusing solely on the diethanolamine salt in conservation is limited, studies on the synergistic effects of benzotriazole and amines suggest enhanced performance. For instance, research on the corrosion inhibition of grey cast iron has shown that a mixture of benzotriazole and triethanolamine (B1662121) (a similar alkanolamine) provides significantly higher inhibition efficiency than either compound alone. This suggests that the diethanolamine salt of benzotriazole could offer improved solubility and a more stable and resilient protective film on metallic artifacts.
The application process in conservation typically involves the treatment of the cleaned metallic artifact with a solution of the inhibitor. The formation of the protective layer is a critical step in preventing further corrosion and preserving the integrity of the artifact for future generations.
Table 1: Corrosion Inhibition Efficiency of Benzotriazole and Amine Mixtures on Grey Cast Iron in 0.1M Potassium Chloride Solution
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |
|---|---|---|
| Triethanolamine | 10⁻³ | 71.2 |
| Triethylamine | 10⁻² | 78.4 |
| Benzotriazole + Triethanolamine | 10⁻³ | 84.9 |
| Benzotriazole + Triethylamine | 10⁻² | 88.4 |
Note: This data illustrates the synergistic effect of benzotriazole with amines, suggesting a similar enhanced performance for this compound. cambridgenigeriapub.com
Use in Electroplating and Surface Finishing Technologies
In the realm of industrial processes, electroplating and surface finishing are crucial for enhancing the properties of metallic components, including their appearance, wear resistance, and corrosion resistance. Benzotriazole and its derivatives play a significant role as additives in electroplating baths. The primary functions of these compounds are to act as leveling agents and to improve the corrosion resistance of the electroplated layer.
Benzotriazole is known to adsorb onto the cathode surface during electrodeposition, influencing the crystal growth of the depositing metal. This results in a smoother, brighter, and more uniform coating. It is particularly effective in copper electroplating, where it helps to control the roughness of the deposited layer. mdpi.com The incorporation of benzotriazole into the plating bath can lead to the formation of a more corrosion-resistant deposit.
The use of such additives is critical in achieving high-quality metal finishes that meet the stringent requirements of various industries, from electronics to automotive.
Environmental Fate, Ecotoxicological Impact, and Remediation Strategies
Biodegradation Pathways and Kinetics in Environmental Compartments
Benzotriazole (B28993) is generally considered to be resistant to biodegradation under many environmental conditions. nih.govk-state.edu Studies have shown that it is not readily biodegradable, and some have concluded it to be non-biodegradable by certain microorganisms. k-state.edu However, some research indicates that under specific aerobic conditions, biodegradation can occur, albeit slowly. researchgate.net
The biodegradation of benzotriazoles appears to be highly dependent on the specific microbial communities present and the environmental conditions. For instance, some activated sludge communities have demonstrated the ability to eliminate 5-methyl-1H-benzotriazole and 1H-benzotriazole under aerobic conditions, but not under anoxic or anaerobic conditions. The half-life for 1H-benzotriazole in these studies was observed to be in the range of 21 to 49 days with non-acclimated sludge, which could be reduced to 7 days with acclimated sludge. In contrast, 4-methyl-1H-benzotriazole was found to be recalcitrant under all tested conditions.
Aquatic Ecotoxicity to Non-Target Organisms (e.g., Algae, Daphnia, Fish)
The aquatic toxicity of benzotriazole has been investigated across various trophic levels, revealing a range of sensitivities among different organisms. Generally, the acute toxicity is considered to be low to moderate. nih.govchemicalbook.com
Algae: Studies on the green alga Desmodesmus subspicatus have shown that benzotriazole can inhibit cell number increase, with reported EC10 (concentration causing 10% effect) values around 1.18 mg/L for 1H-benzotriazole.
Daphnia: The freshwater crustacean Daphnia magna has been a common test organism. Acute toxicity studies have reported 48-hour EC50 values (concentration causing 50% immobilization) for 1H-benzotriazole to be around 107 mg/L. However, other daphnid species like Daphnia galeata have shown higher sensitivity, with a 48-hour EC50 of 14.7 mg/L for 1H-benzotriazole. researchgate.net Chronic studies on D. galeata have revealed even lower effect concentrations, with a 21-day EC10 for reproduction of 0.97 mg/L for 1H-benzotriazole. researchgate.net
Fish: For fish, the tolerance limits for bluegills and minnows have been reported to be 27.5 ppm (mg/L) after 48 hours and 25 ppm after 96 hours for benzotriazole. k-state.educhemicalbook.com Trout appear to be more sensitive, with tolerance limits of 15 ppm after 48 hours and 12 ppm after 96 hours. k-state.educhemicalbook.com The increasing mortality rate over time suggests a cumulative toxic effect in fish. k-state.edu
Interactive Table: Aquatic Ecotoxicity of Benzotriazole
| Species | Endpoint | Concentration (mg/L) | Exposure Time | Reference |
|---|---|---|---|---|
| Desmodesmus subspicatus (Alga) | EC10 (Cell number inhibition) | 1.18 | - | researchgate.net |
| Daphnia magna (Crustacean) | EC50 (Immobilization) | 107 | 48 hours | researchgate.net |
| Daphnia galeata (Crustacean) | EC50 (Immobilization) | 14.7 | 48 hours | researchgate.net |
| Daphnia galeata (Crustacean) | EC10 (Reproduction) | 0.97 | 21 days | researchgate.net |
| Bluegill and Minnow (Fish) | Tolerance Limit | 27.5 | 48 hours | k-state.educhemicalbook.com |
| Bluegill and Minnow (Fish) | Tolerance Limit | 25 | 96 hours | k-state.educhemicalbook.com |
| Trout (Fish) | Tolerance Limit | 15 | 48 hours | k-state.educhemicalbook.com |
| Trout (Fish) | Tolerance Limit | 12 | 96 hours | k-state.educhemicalbook.com |
Sorption and Leaching Behavior in Soil and Sediment Systems
The mobility of benzotriazole in the subsurface is a significant concern due to its potential to contaminate groundwater. Its sorption to soil and sediment is a key process governing its transport. Studies have shown that benzotriazole is highly stable in soil and water. k-state.edu
The sorption of benzotriazole to soil is influenced by factors such as soil organic carbon content and pH. The process is often nonlinear and can be described by the Freundlich isotherm model. researchgate.net Research indicates that the sorption is fast initially and then slows as sorption sites become occupied. The sorption process appears to follow pseudo-second-order kinetics. researchgate.net
The pH of the solution plays a crucial role, affecting the chemical form of benzotriazole and the surface charge of the soil particles. researchgate.net Maximum sorption has been observed when the solution pH is near the pKa2 of benzotriazole (around 8.6). researchgate.net The presence of certain cations can also influence sorption; for example, Ca2+ has been found to promote the sorption of benzotriazole to soil. researchgate.net Due to its relatively low sorption affinity in many soil types, benzotriazole has a high potential for leaching and transport to groundwater.
Photodegradation and Other Abiotic Transformation Processes
Photodegradation is a potential abiotic pathway for the transformation of benzotriazole in the environment. Laboratory studies have demonstrated that benzotriazole can be degraded by UV irradiation, particularly at pH values below 7. nih.gov One study showed an approximately 65% reduction in benzotriazole concentration at a UV dose of 320 mWs/cm² and almost 90% reduction at 1070 mWs/cm². nih.gov
Environmental Monitoring and Detection in Wastewater and Natural Waters
The widespread use of benzotriazoles has led to their ubiquitous presence in various environmental compartments, necessitating robust monitoring methods. They are frequently detected in wastewater treatment plant influents and effluents, as well as in surface waters. mdpi.comnih.gov
Several analytical techniques are employed for the detection and quantification of benzotriazoles in water samples. These methods often involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), followed by analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com More advanced methods, such as headspace solid-phase microextraction coupled with comprehensive two-dimensional gas chromatography-time of flight-mass spectrometry (HS-SPME-GC×GC-TOF-MS), have been developed for sensitive and selective determination in complex matrices like airport stormwater. mdpi.com Concentrations of 1H-benzotriazole in airport stormwater have been found to reach levels as high as 467 mg/L. mdpi.com
Advanced Oxidation Processes (AOPs) and Other Remediation Technologies
Due to the persistence of benzotriazole in conventional wastewater treatment, advanced remediation technologies are being explored. Advanced Oxidation Processes (AOPs) have shown promise in degrading benzotriazoles. AOPs generate highly reactive hydroxyl radicals (•OH) that can effectively oxidize a wide range of organic pollutants.
Various AOPs have been investigated for benzotriazole removal, including:
UV/H₂O₂: The combination of ultraviolet light and hydrogen peroxide generates hydroxyl radicals and has been shown to degrade benzotriazole. researchgate.net
UV/TiO₂: Photocatalysis using titanium dioxide as a catalyst under UV irradiation is another effective method for benzotriazole degradation. researchgate.net
Fenton and Photo-Fenton Processes: These processes use iron salts and hydrogen peroxide to produce hydroxyl radicals and can readily degrade benzotriazoles. k-state.edu
Ozonation: Ozone has been shown to be effective in transforming benzotriazoles. nih.gov
While AOPs can achieve high removal efficiencies, they can also lead to the formation of transformation products. Therefore, a thorough assessment of the degradation pathways and the toxicity of the byproducts is essential. Other remediation technologies that have been considered include adsorption onto materials like zeolitic imidazolate frameworks. researchgate.net
Analytical Method Development for Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatographic techniques are fundamental for the separation and analysis of Benzotriazole (B28993), diethanolamine (B148213) salt from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods.
HPLC is a versatile and widely used technique for the analysis of benzotriazole and its derivatives. Its application to the diethanolamine salt of benzotriazole would involve similar principles, focusing on the separation of the benzotriazole moiety.
Stationary and Mobile Phases: The choice of stationary and mobile phases is critical for achieving optimal separation. Reversed-phase HPLC is commonly employed, utilizing C18 columns. researchgate.net A study on the analysis of 1,2,3-benzotriazole in electrical insulating oil used a Prominence-i integrated high-performance liquid chromatograph. shimadzu.com For the analysis of 5-methyl-1H-benzotriazole, a C18 column with a mobile phase of acetonitrile (B52724) and reagent water in a 50:50 ratio has been used. researchgate.net
Detection Methods: Ultraviolet (UV) detection is a common method for the quantification of benzotriazoles. For instance, in the analysis of 5-methyl-1H-benzotriazole, a detection wavelength of 280 nm was employed. researchgate.net Another method for estimating diethylcarbamazine (B1670528) citrate (B86180) in medicated salt utilized UV detection at 210 nm. nih.gov For enhanced sensitivity and selectivity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). This technique has been successfully used for the determination of benzotriazole corrosion inhibitors in aqueous environmental samples, allowing for detection limits in the low nanogram per liter range. nih.gov
Table 1: HPLC Conditions for Benzotriazole Analysis
| Parameter | Details | Reference |
|---|---|---|
| Column | C18 | researchgate.net |
| Mobile Phase | Acetonitrile:Reagent Water (50:50) | researchgate.net |
| Detection | UV at 280 nm | researchgate.net |
| Flow Rate | 1 ml/min | researchgate.net |
| Injection Volume | 25-50 µL | researchgate.net |
GC-MS offers high selectivity and is particularly useful for the separation of isomers. researchgate.net However, the analysis of polar compounds like benzotriazoles by GC-MS often requires a derivatization step to improve volatility and chromatographic performance. researchgate.netresearchgate.net
Derivatization: A common derivatization technique is acetylation. A method involving concurrent acetylation and dispersive liquid-liquid microextraction (DLLME) has been developed for the determination of polar benzotriazolic compounds in water samples. nih.gov In this method, acetic anhydride (B1165640) is used as the acetylating agent. nih.gov Another approach involves the formation of a trimethylsilyl (B98337) derivative. For instance, 1,2-diaminobenzene reacts with nitrite (B80452) to form 1H-benzotriazole, which is then determined as its trimethylsilyl derivative. nih.gov
Chromatographic Conditions: For the GC separation of derivatized benzotriazoles, non-polar or moderately polar capillary columns are preferred. Columns such as HP-INNOWAX have been used in the GC-MS analysis of various organic compounds. mdpi.com The use of a non-polar OV-101 or a moderate polarity BP-10 column has shown improved chromatographic behavior for benzotriazole and its derivatives, with detection limits in the nanogram range using flame ionization detection. researchgate.net
Table 2: GC-MS Conditions for Benzotriazole Analysis
| Parameter | Details | Reference |
|---|---|---|
| Derivatization Agent | Acetic Anhydride | nih.gov |
| Extraction Method | Dispersive Liquid-Liquid Microextraction (DLLME) | nih.gov |
| Column | HP-INNOWAX | mdpi.com |
| Carrier Gas | Helium | mdpi.com |
| Detection | Mass Spectrometry | researchgate.netnih.gov |
Spectrophotometric and Spectrofluorimetric Methods for Quantitative Analysis
While chromatographic methods are powerful, spectrophotometric and spectrofluorimetric techniques can offer simpler and more rapid alternatives for the quantitative analysis of benzotriazoles, particularly in less complex matrices. These methods often rely on a chemical reaction to produce a colored or fluorescent product.
For instance, a method for the determination of some oxicam derivatives involves derivatization with 7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl), which results in a product with an absorption maximum at 460 nm and a fluorescence emission peak at 535 nm. nih.gov While this specific reagent is used for oxicams, the principle of using a derivatizing agent to produce a chromophore or fluorophore could be adapted for benzotriazole, diethanolamine salt. The reaction conditions, such as pH and temperature, would need to be optimized for the specific analyte. nih.gov
Development of Electrochemical Sensors for Trace Detection
Electrochemical sensors offer the potential for rapid, sensitive, and portable detection of various analytes. The development of such sensors for the trace detection of benzotriazole derivatives is an active area of research. These sensors are often based on potentiometric or amperometric principles.
One study demonstrated the use of electrochemical potentiometric gas sensors for the trace detection of explosives by capturing the signature of nitrogen oxides and hydrocarbons. nih.gov Given that benzotriazole is a nitrogen-containing heterocyclic compound, similar principles could be applied to develop sensors for its detection. The sensor would likely consist of a sensing electrode with a material selective for the benzotriazole molecule or its decomposition products.
Optimization of Sample Preparation and Extraction Methodologies
Effective sample preparation is crucial for accurate and reliable analysis, as it serves to isolate the analyte from interfering matrix components and concentrate it to a detectable level.
Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and pre-concentration of benzotriazoles from aqueous samples. researchgate.net Recovery rates for benzotriazoles using SPE can range from 95% to 113%. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized sample preparation technique that has been successfully applied to the extraction of benzotriazoles from water samples. nih.govnih.gov This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, leading to the formation of a cloudy solution where the analyte is extracted into the fine droplets of the extraction solvent. nih.gov A study on the determination of benzotriazole UV stabilizer UV-327 and its metabolites in human blood utilized a DLLME procedure with optimization of the disperser and extraction solvents, pH, and salt addition. nih.gov
Microwave-Assisted Extraction (MAE): For solid samples such as soil, MAE can be an efficient extraction method. A procedure for the simultaneous determination of benzotriazoles and other emerging contaminants in soil involved a single low-pressurized MAE cycle, achieving quantitative extraction yields. nih.gov
Validation and Quality Assurance Protocols for Analytical Procedures
Method validation is an essential requirement to ensure that an analytical procedure is suitable for its intended purpose. researchgate.neteuropa.eu The validation process involves evaluating several key parameters to demonstrate the performance, consistency, and reliability of the method. researchgate.net
Key Validation Parameters:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components that may be expected to be present. researchgate.net
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. shimadzu.commdpi.com
Accuracy: The closeness of the test results obtained by the method to the true value. europa.eu It is often assessed by recovery studies. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. mdpi.comeuropa.eu It is typically expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.govresearchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Quality Assurance: A robust quality assurance program, including the use of validated methods, internal quality control, and participation in proficiency testing schemes, is crucial for maintaining the quality and reliability of analytical data. researchgate.net
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure and Adsorption Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Benzotriazole (B28993) (BTA), the active component of the diethanolamine (B148213) salt, DFT calculations are crucial for elucidating its corrosion inhibition mechanism. These calculations provide information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO (EHOMO) is associated with the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of a metal, forming a coordinate bond. The energy of the LUMO (ELUMO) relates to the ability to accept electrons. A lower ELUMO value suggests a higher affinity for accepting electrons from the metal surface. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A small energy gap generally implies higher reactivity, facilitating the molecule's adsorption onto a surface. researchgate.netresearchgate.net
DFT studies on benzotriazole and its derivatives show that the nitrogen atoms in the triazole ring are the primary sites for interaction with metal surfaces. researchgate.netbiointerfaceresearch.com The theory helps in calculating various quantum chemical descriptors that correlate with inhibition efficiency. researchgate.netresearchgate.net For instance, the Mulliken charge distribution can pinpoint the specific atoms involved in the adsorption process, confirming that the nitrogen atoms are the active centers for chemisorption on metal surfaces like copper or steel. researchgate.netmdpi.com
Adsorption energetics, which quantify the strength of the interaction between the inhibitor and the metal, can also be determined. Negative adsorption energy values indicate a spontaneous and stable adsorption process. researchgate.net DFT calculations have been used to model the adsorption of BTA on copper, revealing that the interaction is dominated by strong chemisorption through the nitrogen atoms, sometimes involving copper adatoms to form stable complexes. nih.gov
Table 1: Quantum Chemical Parameters for Benzotriazole and Derivatives Calculated by DFT Note: These values are illustrative and depend on the specific derivative and computational method used. The data is derived from studies on various BTA derivatives to show representative findings.
| Parameter | Description | Typical Value Range (eV) | Implication for Inhibition |
| EHOMO | Highest Occupied Molecular Orbital Energy | -6.5 to -7.5 | Higher values suggest better electron-donating ability. researchgate.net |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.0 to -2.0 | Lower values indicate a greater capacity to accept electrons. researchgate.net |
| ΔE (Energy Gap) | ELUMO - EHOMO | 4.5 to 6.5 | A smaller gap suggests higher reactivity and easier adsorption. researchgate.net |
Molecular Dynamics Simulations of Interfacial Interactions and Film Formation
Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of Benzotriazole, diethanolamine salt at the interface between a metal and a corrosive environment. Unlike the static picture from DFT, MD simulates the movement of atoms and molecules over time, providing insights into the formation of protective inhibitor films. researchgate.netresearchgate.net
In a typical MD simulation for a corrosion system, a simulation box is constructed containing a metal surface (e.g., copper, iron, or aluminum), water molecules, corrosive ions (like Cl⁻), and the inhibitor molecules (benzotriazole and diethanolamine). researchgate.netresearchgate.net The interactions between all particles are governed by a set of force fields. The simulation tracks the trajectories of the molecules, showing how the inhibitor competes with water and corrosive ions to adsorb onto the metal surface. researchgate.net
These simulations demonstrate that benzotriazole molecules tend to displace water molecules from the metal surface and arrange themselves into a densely packed, ordered film. researchgate.netmdpi.com The orientation of the BTA molecules is crucial; they often adsorb in a flat-lying orientation at low concentrations and a more upright position at higher concentrations, maximizing surface coverage. nih.gov The diethanolamine component, being hydrophilic, can influence the solubility and transport of the inhibitor to the surface.
MD simulations are also used to calculate the binding or adsorption energy between the inhibitor film and the metal substrate. researchgate.net A large negative binding energy signifies strong adsorption and the formation of a stable protective layer that acts as a physical barrier against corrosive species. researchgate.net Studies have simulated the interaction of BTA with surfaces like Cu₂O, showing the formation of coordination bonds between the nitrogen atoms of BTA and the copper atoms on the surface. researchgate.net
Table 2: Illustrative Adsorption Energies from MD Simulations for Benzotriazole on Metal Surfaces Note: Values are representative and sourced from general findings in the literature for BTA on different metal surfaces.
| Inhibitor System | Metal Surface | Adsorption Energy (kJ/mol) | Interpretation |
| Benzotriazole in aqueous solution | Copper (Cu) | -150 to -250 | Strong, spontaneous adsorption, indicating effective film formation. researchgate.net |
| Benzotriazole in aqueous solution | Aluminum (Al) | -120 to -200 | Favorable and spontaneous adsorption. researchgate.net |
Quantum Chemical Descriptors in Structure-Activity Relationship (SAR) Studies for Performance Prediction
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological or chemical activity. In the context of corrosion inhibition, QSAR models use computational descriptors to predict the performance of inhibitors like this compound. The quantum chemical descriptors derived from DFT calculations are fundamental to this approach. researchgate.netnih.gov
Key descriptors include EHOMO, ELUMO, the energy gap (ΔE), electronegativity (χ), chemical hardness (η), and the fraction of electrons transferred (ΔN). researchgate.net
Electronegativity (χ) describes the tendency of a molecule to attract electrons.
Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. Soft molecules (low η) are generally more reactive. researchgate.net
Fraction of Electrons Transferred (ΔN) quantifies the number of electrons transferred from the inhibitor to the metal surface. A positive ΔN indicates that the molecule acts as an electron donor.
By calculating these descriptors for a series of benzotriazole derivatives and correlating them with experimentally measured inhibition efficiencies, a QSAR model can be built. researchgate.netnih.gov This model can then be used to predict the effectiveness of new, unsynthesized derivatives, accelerating the design of more potent inhibitors. For example, studies have shown a strong correlation between higher EHOMO values and lower ΔE values with increased inhibition efficiency for various organic inhibitors. researchgate.net The electrophilicity index (ω) is another powerful descriptor that has shown a direct relationship with inhibitor performance. nih.govresearchgate.net
Computational Modeling of Environmental Transport and Transformation
Computational models are essential for predicting the fate and transport of chemicals in the environment. For this compound, which is water-soluble, such models can simulate its potential movement through soil and water systems or its release from protective coatings. researchgate.net
These models often employ finite element analysis (FEA) or other numerical methods to solve mass transport equations. researchgate.net They consider processes such as:
Advection: The transport of the compound with the bulk flow of water.
Diffusion: The movement of the compound from areas of higher concentration to lower concentration.
Sorption: The attachment of the compound to soil particles or organic matter.
Degradation: The chemical or biological breakdown of the compound over time.
To model the environmental transport of this compound, specific input parameters are required, including its diffusion coefficient, solubility, and soil-water partition coefficient (Koc). Computational chemistry can help estimate some of these parameters. For instance, the interaction energy between the molecule and components of soil (like silica (B1680970) or humic acid) can be modeled to predict its sorption behavior. Modeling the release (leaching) of the inhibitor from a coating involves simulating its diffusion through the coating matrix and its transport into the external environment, which can be influenced by factors like pH and the presence of other ions. researchgate.net
Predictive Modeling for Material Compatibility and Stability
Predictive modeling, combining DFT and MD simulations, is a valuable tool for assessing the compatibility and long-term stability of this compound with various materials.
Material Compatibility: The effectiveness of a corrosion inhibitor is highly dependent on the metal it is intended to protect. Computational models can predict compatibility by simulating the inhibitor's interaction with different metal or metal alloy surfaces (e.g., steel, aluminum, copper alloys). researchgate.netbiointerfaceresearch.com By calculating the adsorption energies and analyzing the nature of the formed bonds (physisorption vs. chemisorption), researchers can determine which materials the inhibitor will most effectively protect. For example, MD simulations can compare the binding energy of benzotriazole on a copper surface versus an aluminum surface, providing a theoretical basis for its selective performance. researchgate.netresearchgate.net
Stability Prediction: DFT calculations can be used to assess the intrinsic chemical stability of the this compound molecule. By modeling potential reaction pathways, such as oxidation or decomposition, activation energies can be calculated. nih.gov A high activation energy for a degradation reaction suggests the molecule is stable under those conditions. Furthermore, MD simulations can model the stability of the protective film over time, under exposure to factors like high temperature or aggressive ions. These simulations can reveal weaknesses in the film, such as desorption of inhibitor molecules or penetration by corrosive species, predicting the long-term performance of the protective layer. researchgate.net
Emerging Research Directions and Future Perspectives
Development of Novel Benzotriazole (B28993), Diethanolamine (B148213) Salt Formulations and Synergistic Systems
Researchers are actively exploring new formulations and synergistic combinations to enhance the performance of benzotriazole-based inhibitors. A notable development is a benzotriazole derivative synthesized with diethanolamine and formaldehyde (B43269). google.com This formulation exhibits excellent hydrophilicity, allowing it to be used directly in aqueous systems without the need for conversion into a more water-soluble salt, simplifying its application in industrial processes. google.com The preparation method is straightforward, involving the heating of benzotriazole, diethanolamine, and formaldehyde, which makes it suitable for large-scale industrial production. google.com
Beyond new derivatives, significant research is focused on synergistic systems where benzotriazole is combined with other inhibitors to achieve a greater effect than the sum of the individual components. Studies have shown that combining benzotriazole (BTA) with compounds like 8-hydroxyquinoline (B1678124) (8-HQ) improves the corrosion resistance for metals such as copper and 2024 aluminum alloy. researchgate.netpku.edu.cn Another promising area is the combination of BTA with ionic liquids (ILs). This pairing has demonstrated a synergistic effect in both lubrication and anti-corrosion under current-carrying conditions, reducing friction, wear, and arc erosion damage. mdpi.com
Table 1: Synergistic Systems Incorporating Benzotriazole
| Inhibitor System | Protected Metal/Alloy | Observed Synergistic Effect | Reference(s) |
| Benzotriazole (BTA) + 8-Hydroxyquinoline (8-HQ) | 2024 Aluminium Alloy | Improved corrosion resistance. | researchgate.net |
| Benzotriazole (BTA) + 8-Hydroxyquinoline (8-HQ) | Copper | Enhanced inhibition efficiency due to the formation of a more compact protective layer. | pku.edu.cn |
| Benzotriazole (BTA) + Ionic Liquid (IL) | GCr15 Steel | Reduced friction, wear, and electrical contact resistance under current-carrying conditions. | mdpi.com |
Application of Green Chemistry Principles in Synthesis and Utilization
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of corrosion inhibitors. For benzotriazole and its salts, research is moving towards more efficient and safer production methods. For example, the development of a one-step synthesis for a benzotriazole derivative with diethanolamine highlights a move towards simpler, more efficient processes that are easier to implement in industrial settings. google.com
Integration with Nanomaterials and Smart Coating Technologies
A significant leap forward in corrosion protection involves the integration of benzotriazole with nanomaterials to create advanced "smart" coatings. These systems are designed to store the inhibitor and release it on demand, for instance, in response to a corrosive stimulus.
One approach involves loading BTA into layered double hydroxides (LDHs), such as Mg-Al LDH-BTA and Zn-Al LDH-BTA. rsc.orgresearchgate.net When incorporated into polyurethane coatings, these nanostructures have shown superior anti-corrosion performance compared to coatings containing free BTA. rsc.org Another innovative strategy uses mesoporous silica (B1680970) nanoparticles as nanocarriers for BTA. cnr.it This method protects the BTA molecules from UV-induced photodegradation, a known weakness that can compromise its long-term effectiveness. The inhibitor is then released in the presence of acid, providing protection precisely when and where it is needed. cnr.it
Self-healing coatings represent another frontier. Researchers have synthesized urea-formaldehyde (UF) microcapsules loaded with BTA and linseed oil. researchgate.net When the coating is mechanically damaged (e.g., scratched), the microcapsules rupture, releasing the BTA and a film-forming agent to "heal" the damage and restore the protective barrier. researchgate.net
Table 2: Benzotriazole in Nanomaterials and Smart Coatings
| Technology | Nanomaterial/Carrier | Function | Key Findings | Reference(s) |
| Nanocontainer | Layered Double Hydroxides (LDH) | Controlled release of BTA | Superior anti-corrosion performance compared to free BTA in coatings. | rsc.orgresearchgate.net |
| Stimuli-Responsive Coating | Mesoporous Silica Nanoparticles | Protects BTA from UV degradation; acid-triggered release. | High anticorrosion efficacy even after UV exposure. | cnr.it |
| Self-Healing Coating | Urea-Formaldehyde Microcapsules | Release of BTA and healing agent upon mechanical damage. | Enhanced corrosion resistance of scratched samples in 3.5 wt% NaCl solution. | researchgate.net |
Addressing Contemporary Challenges in Corrosion and Environmental Protection
Modern corrosion inhibition strategies must balance high performance with environmental responsibility. The premature leaching and potential toxicity of traditional inhibitors are significant concerns, particularly in marine environments. rsc.org The development of advanced formulations like BTA-loaded nanomaterials directly addresses these challenges.
Table 3: Environmental Hazard Assessment of BTA-based Nanomaterials
| Nanomaterial | Assessment Method | Predicted No-Effect Concentration (PNEC) | Conclusion | Reference(s) |
| Mg-Al LDH-BTA | Statistical PNEC | 0.326 mg BTA per L | Considered an environmentally sound and efficient alternative for maritime applications. | rsc.org |
| Zn-Al LDH-BTA | Deterministic PNEC | 0.00041 mg BTA per L | Considered an environmentally sound and efficient alternative for maritime applications. | rsc.org |
Interdisciplinary Research Opportunities and Collaborations
The future development of Benzotriazole, diethanolamine salt and related systems is inherently interdisciplinary. Progress in this area relies on collaborations between experts in various fields:
Materials Science and Chemistry: For the design and synthesis of novel inhibitor derivatives, nanocontainers, and polymer matrices for smart coatings. google.comrsc.orgcnr.it
Electrochemistry and Engineering: To test the performance of new formulations and understand the mechanisms of corrosion inhibition at the metal-coating interface. researchgate.netmdpi.com
Ecotoxicology and Environmental Science: To assess the environmental impact of new inhibitor systems and ensure they are safe and sustainable by design. rsc.orgresearchgate.net
Polymer Chemistry: For the development of self-healing coatings and advanced encapsulation technologies like urea-formaldehyde microcapsules. researchgate.net
The convergence of these disciplines is paving the way for the next generation of corrosion inhibitors that are not only more effective and durable but also smarter and more environmentally conscious. The ongoing research into this compound and its advanced formulations places it at the center of this innovative, collaborative effort.
Q & A
Basic Research Questions
Q. How can the synthesis of benzotriazole be optimized for higher yield and purity in laboratory settings?
- Methodological Answer : The synthesis of benzotriazole from o-phenylenediamine involves diazotization with nitrous acid (generated from NaNO₂ and acetic acid) followed by cyclization. Key parameters include temperature control (85°C for cyclization, 35–40°C for cooling) and purification via recrystallization with activated charcoal. Yield optimization (67% in current protocols) requires precise stoichiometric ratios (e.g., 10.8 g o-phenylenediamine to 7.5 g NaNO₂) and seeding during crystallization to enhance crystal growth . Thermodynamic studies (e.g., solubility measurements in water from 273.15–353.15 K) can further refine solvent selection and cooling rates .
Q. What mechanisms underlie the corrosion inhibition properties of benzotriazole-diethanolamine salts in metal surface treatments?
- Methodological Answer : Benzotriazole forms a protective chelate layer on copper and alloys, suppressing galvanic corrosion by blocking active sites. Diethanolamine enhances this effect by stabilizing the inhibitor film in alkaline slurries (e.g., pH 8–10 in CMP processes). Electrochemical impedance spectroscopy (EIS) and polarization curves are critical for evaluating inhibition efficiency. For example, 0.5 wt% benzotriazole in H₂O₂-based slurries reduces cobalt corrosion rates by 60% in CMP applications . Synergistic effects with surfactants (e.g., cocamide diethanolamine) can further improve surface passivation .
Q. What environmental fate and mobility parameters are critical for assessing the ecological risks of diethanolamine salts?
- Methodological Answer : Diethanolamine exhibits very high soil mobility (log Koc = 0.60) and low bioconcentration potential (BCF = 3 in fish). Environmental risk assessments should prioritize leaching potential in aqueous systems and biodegradation rates. QSAR models predict rapid biodegradation (OECD 301 guidelines), but chronic aquatic toxicity (EC10 > 0.1 mg/L) requires validation via algal growth inhibition tests (e.g., OECD 201) .
Advanced Research Questions
Q. How can factorial experimental designs improve the study of amine salt-surfactant interactions in composite materials?
- Methodological Answer : A 3×3 factorial design (e.g., varying amine salts [TDA, hexa-, octadecyl dimethylamine chloride] and surfactants [stearic acid, glycerol monostearate, cocamide diethanolamine]) enables systematic analysis of water sorption and flexural properties in zeolite/polyester composites. Response surface methodology (RSM) identifies optimal ratios, while ANOVA quantifies factor interactions. For instance, cocamide diethanolamine reduces water uptake by 25% compared to stearic acid .
Q. How should researchers reconcile contradictory data on the carcinogenic potential of diethanolamine in regulatory submissions?
- Methodological Answer : Mouse dermal studies report liver/kidney tumors, but regulatory bodies (ECHA, NICNAS) deem these findings non-relevant to humans due to unclear mechanisms. Researchers must address data gaps via in vitro genotoxicity assays (Ames test, micronucleus) and species-specific metabolic profiling. For example, Ames test data (OECD 471) for diethanolamine salts of mefluidide showed no mutagenicity, supporting reregistration eligibility .
Q. What role does diethanolamine play in enhancing CO₂ absorption kinetics in amine-based solvents?
- Methodological Answer : Diethanolamine improves CO₂ capture efficiency by forming carbamate intermediates in aqueous blends. Kinetic studies using stopped-flow spectrophotometry reveal that 30% DEA solutions achieve 85% CO₂ loading at 40°C. Modifications with piperazine (5–10 wt%) increase absorption rates by 50% via zwitterion stabilization. Viscosity and refractive index correlations (e.g., Redlich-Kister models) are essential for optimizing solvent formulations .
Q. What analytical methodologies ensure the purity of diethanolamine salts in pharmaceutical or corrosion inhibitor applications?
- Methodological Answer : Impurity profiling via HPLC-UV (e.g., C18 columns, 210 nm detection) detects residual o-phenylenediamine (<0.1% w/w) in benzotriazole synthesis. For diethanolamine salts, ion chromatography (IC) quantifies free amine content, while GC-MS identifies nitrosoamine contaminants. Protocols from EPA product chemistry guidelines (e.g., OCSPP 830.7000) mandate batch-specific validation with ≥98% purity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
